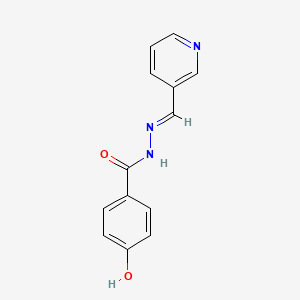

![molecular formula C10H12N4O2S B5540420 N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis methods for thieno[2,3-d]pyrimidin-urea derivatives often involve multistep reactions starting from simpler thiophene derivatives. For instance, compounds similar to N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea can be synthesized through condensation, cyclization, and substitution reactions starting from basic thiophene carboxylates and urea or thiourea derivatives. These processes typically involve reactions under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the correct structural formation and high yields (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-urea derivatives is often characterized using techniques such as X-ray diffraction and density functional theory (DFT). These studies reveal the geometric bond lengths, bond angles, and overall conformation of the molecules. The structural analysis aids in understanding the electronic properties, such as the distribution of electrons within the molecule, by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies (Saracoglu et al., 2019).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-urea compounds participate in various chemical reactions, including cyclization and N-alkylation, reflecting their reactive nature. The structural framework allows for selective functionalization at different positions, which is crucial for modifying the compound's biological activity and solubility. The chemical properties of these compounds are significantly influenced by their molecular structure, particularly the electronic characteristics like HOMO-LUMO gap and electrostatic potential surfaces (Yule & Fishwick, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of thieno[2,3-d]pyrimidin-urea derivatives, are closely linked to their molecular configuration. These properties are essential for understanding the compound's behavior in different environments and for formulating it for various applications. The crystalline structure can provide insights into the compound's stability and reactivity (Sun et al., 2022).

Applications De Recherche Scientifique

Antiproliferative Activity and Molecular Docking Study

The synthesis and characterization of related compounds have been studied for their antiproliferative activity against different cancer cell lines. For example, compounds synthesized from similar processes have shown promising anticancer activity against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines through molecular docking studies that suggest potential inhibitory activities against specific targets (Huang et al., 2020).

Potent and Selective Inhibitors

Another research direction involves the development of potent and selective inhibitors for specific receptors or enzymes. A novel series of compounds, including N-aryl-N'-pyrimidin-4-yl ureas, have been optimized to afford potent inhibitors for the fibroblast growth factor receptor tyrosine kinases, demonstrating significant antitumor activity in specific cancer models (Guagnano et al., 2011).

Synthesis and Chemical Structure Analysis

Research on the synthesis of oligomeric and macrocyclic ureas based on similar structural frameworks has explored the conversion processes and structural analysis through methods like density functional theory (DFT) and X-ray diffraction. These studies contribute to understanding the chemical properties and potential applications of these compounds in materials science and supramolecular chemistry (Gube et al., 2012).

Urea Derivatives in Plant Biology

Urea derivatives, including compounds with similar structures, have been identified for their cytokinin-like activity, which can regulate cell division and differentiation in plants. These synthetic compounds often exhibit activities that exceed those of natural adenine compounds, with specific urea derivatives enhancing adventitious root formation. This research highlights the potential agricultural applications of these compounds in enhancing plant growth and productivity (Ricci & Bertoletti, 2009).

Receptor for Urea Recognition

In the field of chemical sensing, 2,6-bis(2-benzimidazolyl)pyridine has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This research demonstrates the compound's utility in designing receptors for chemical and biological recognition, suggesting its potential in developing sensors and diagnostic tools (Chetia & Iyer, 2006).

Propriétés

IUPAC Name |

(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c1-4-5(2)17-8-7(4)9(15)14(6(3)12-8)13-10(11)16/h1-3H3,(H3,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCHGGGYEVLZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)C)NC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)

![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)

![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)

![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)

![(1S*,5R*)-3-benzoyl-N-benzyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5540363.png)

![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)